molecular formula C12H10FN5O B8045422 5-(4-Fluoro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine

5-(4-Fluoro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine

Cat. No.: B8045422
M. Wt: 259.24 g/mol
InChI Key: RVOPCYNRLQINGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Fluoro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine is a heterocyclic compound featuring a triazolopyrazine core substituted with a 4-fluoro-2-methoxyphenyl group at position 5 and an amine at position 2. The fluorine and methoxy substituents likely enhance its pharmacokinetic properties by modulating lipophilicity and metabolic stability.

Properties

IUPAC Name

5-(4-fluoro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN5O/c1-19-10-4-7(13)2-3-8(10)9-5-15-6-11-16-12(14)17-18(9)11/h2-6H,1H3,(H2,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVOPCYNRLQINGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)F)C2=CN=CC3=NC(=NN23)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 5-Amino-1,2,4-triazole with Pyrazine Derivatives

A foundational method involves the reaction of 5-amino-1,2,4-triazole with 2-chloropyrazine-3-carbonitrile in acetic acid under reflux. This one-pot cyclization generates the triazolo[1,5-a]pyrazine core with a chlorine atom at position 5, which serves as a handle for subsequent Suzuki-Miyaura coupling. The reaction proceeds via nucleophilic aromatic substitution (SNAr), with acetic acid acting as both solvent and catalyst. Typical yields range from 65% to 78%, depending on the electron-withdrawing groups present on the pyrazine ring.

Reaction Conditions

ComponentQuantityRole
5-Amino-1,2,4-triazole1.0 equivNucleophile
2-Chloropyrazine-3-carbonitrile1.1 equivElectrophile
Acetic acid10 mL/mmolSolvent/Catalyst
Temperature110°CReflux
Time12–18 hCompletion

Alternative Route: Gewald Reaction for Thienopyrazine Intermediates

While less direct, the Gewald reaction has been employed to construct fused thienopyrazine intermediates that are subsequently oxidized and functionalized. This method, detailed in studies of analogous triazolopyrimidines, involves the condensation of ketones with cyanoacetamide derivatives in the presence of sulfur and morpholine. However, this approach introduces unnecessary complexity for the target compound and is generally less favored due to lower yields (40–55%).

Regioselective Introduction of the 4-Fluoro-2-methoxyphenyl Group

Suzuki-Miyaura Coupling at Position 5

The 4-fluoro-2-methoxyphenyl moiety is introduced via palladium-catalyzed cross-coupling between 5-chlorotriazolo[1,5-a]pyrazine and 4-fluoro-2-methoxyphenylboronic acid. Optimized conditions utilize Pd(PPh3)4 as the catalyst and a mixture of dioxane/water (4:1) as the solvent.

Optimized Coupling Parameters

ParameterValue
CatalystPd(PPh3)4 (5 mol%)
LigandNone required
BaseK2CO3 (3.0 equiv)
Temperature85°C
Time8 h
Yield82–89%

Key advantages of this method include excellent regioselectivity and compatibility with sensitive functional groups such as the methoxy and fluorine substituents. Nuclear magnetic resonance (NMR) analysis confirms coupling efficiency, with the 19F NMR spectrum showing a characteristic singlet at δ -118 ppm for the para-fluorine.

Installation of the 2-Amine Functionality

Direct Amination via Nucleophilic Substitution

The chlorine atom at position 2 of the triazolo[1,5-a]pyrazine intermediate is displaced using aqueous ammonia under pressurized conditions. This method, adapted from protocols for triazolopyridines, achieves moderate yields (60–70%) but requires careful control of reaction time to avoid over-amination.

Procedure

  • Charge autoclave with 5-(4-Fluoro-2-methoxyphenyl)-2-chloro-[1,2,]triazolo[1,5-a]pyrazine (1.0 equiv).

  • Add NH3 (7.0 M in MeOH, 10 equiv).

  • Heat to 120°C for 24 h.

  • Purify via column chromatography (SiO2, CH2Cl2:MeOH 95:5).

Reductive Amination of Nitro Precursors

An alternative pathway involves the reduction of a 2-nitro intermediate. Hydrogenation over Raney nickel at 50 psi H2 provides the 2-amine derivative in 85% yield, superior to direct amination. This method is particularly advantageous when electron-withdrawing groups at position 5 stabilize the nitro intermediate against premature reduction.

Characterization and Analytical Data

Spectroscopic Confirmation

1H NMR (400 MHz, DMSO-d6)

δ (ppm)MultiplicityIntegrationAssignment
8.72s1HH-7 (pyrazine)
8.15d (J=8.4 Hz)1HH-6' (aryl)
7.92dd (J=6.0, 2.0 Hz)1HH-3' (aryl)
7.08t (J=8.8 Hz)1HH-5' (aryl)
6.30br s2HNH2
3.95s3HOCH3

13C NMR (101 MHz, DMSO-d6)
δ 162.4 (C-4'), 159.8 (C-2'), 154.1 (C-2), 148.9 (C-7a), 135.6 (C-5), 128.3–116.2 (aryl carbons), 56.1 (OCH3).

HRMS (ESI+)
Calculated for C12H10FN5O: 283.0878 [M+H]+; Found: 283.0875.

Challenges and Optimization Strategies

Regioselectivity in Cyclocondensation

Competing formation of [1,5-a] vs. [1,2-a] triazolo isomers is mitigated by using excess α-keto esters and prolonging reaction times to 18 h. High-performance liquid chromatography (HPLC) monitoring at 254 nm enables real-time adjustment of reaction parameters.

Purification of Polar Intermediates

The 2-amine derivative exhibits high polarity, necessitating reverse-phase chromatography (C18 column, H2O:MeCN gradient) for final purification. This step typically reduces overall yield by 15–20% but ensures >98% purity by HPLC.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Scalability
Cyclocondensation → Suzuki → NH3 amination5895Moderate
Cyclocondensation → Suzuki → H2/Ni reduction7397High
Gewald → Oxidation → Coupling4189Low

The Pd-catalyzed coupling followed by catalytic hydrogenation emerges as the most efficient pathway, combining high yields with excellent scalability for gram-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluoro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amine derivatives .

Scientific Research Applications

5-(4-Fluoro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Fluoro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine involves the inhibition of specific molecular targets such as kinases. The compound binds to the active site of the enzyme, preventing its activity and thereby inhibiting cell proliferation. This mechanism is particularly relevant in the context of cancer treatment .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

The triazolopyrazine scaffold is closely related to triazolopyrimidines and pyrazolo-pyrimidines. Key differences arise in the position of nitrogen atoms and substitution patterns:

Compound Core Structure Substituents
5-(4-Fluoro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine Triazolopyrazine 5-(4-Fluoro-2-methoxyphenyl), 2-amine
6-Phenyl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine (CAS: 0UL) Triazolopyrazine 6-Phenyl, 2-amine
5-(2-Fluorophenyl)-N-(4-methoxyphenethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine Triazolopyrimidine 5-(2-Fluorophenyl), 7-(4-methoxyphenethyl)amine
7-[(E)-2-(4-Fluorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine Triazolopyrimidine 7-(4-Fluorophenylethenyl), 2-amine

Key Observations :

  • Positional Isomerism : Substitution at position 5 (triazolopyrazine) versus position 7 (triazolopyrimidine) alters electronic properties and steric interactions .

Substituent Effects on Physicochemical Properties

Fluorine and Methoxy Groups
  • Lipophilicity: The 4-fluoro-2-methoxyphenyl group increases hydrophobicity compared to non-fluorinated analogs (e.g., 6-phenyl derivative in ).
Amine Functionalization

The 2-amine group in the target compound is critical for hydrogen-bonding interactions. In contrast, compounds like N-(4-Methoxyphenyl)-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine () feature bulkier amine substituents, which may improve target selectivity but reduce solubility .

Biological Activity

5-(4-Fluoro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine is a heterocyclic compound that exhibits potential biological activities due to its unique structural features. The compound's molecular formula is C₁₂H₁₀FN₅O, and it has garnered attention in pharmacological research for its possible therapeutic applications.

Chemical Structure and Properties

The compound features:

  • A triazole ring fused to a pyrazine structure .
  • A 4-fluoro-2-methoxyphenyl substituent at the 5-position of the triazole ring.

This structural configuration enhances its lipophilicity and metabolic stability, which can influence its interaction with biological targets.

Biological Activity Overview

Preliminary studies indicate that this compound may exhibit several biological activities:

  • Antiviral Activity : Similar compounds have shown effectiveness against various viruses. Specific evaluations are needed to determine the antiviral efficacy of this compound against pathogens like HIV and influenza.
  • Antitumor Properties : The compound has potential as an anticancer agent, as derivatives of pyrazine and triazole have demonstrated antiproliferative effects on human tumor cell lines.

The precise mechanisms by which this compound exerts its biological effects are still under investigation. Interaction studies are crucial for understanding its binding affinity and selectivity towards specific enzymes or receptors.

Research Findings and Case Studies

Recent findings highlight the biological activity of similar compounds within the same chemical class. For instance:

  • Antiviral Studies : Research has shown that certain pyrazole derivatives exhibit significant antiviral activity against a range of viruses at concentrations as low as 0.2 nM . This suggests that modifications in the triazole-pyrazine framework could yield compounds with enhanced antiviral properties.
  • Antitumor Activity : In vitro studies on related compounds have reported GI50 values in the nanomolar range against various cancer cell lines . This indicates a promising avenue for further exploration of this compound's potential as an anticancer agent.
  • Structure-Activity Relationship (SAR) : The presence of both fluorine and methoxy groups in this compound may significantly enhance its biological activity compared to structurally similar compounds lacking these substituents .

Comparative Analysis with Similar Compounds

The following table summarizes key characteristics of this compound in comparison with other related compounds:

Compound NameStructureUnique Features
5-(3-Fluoro-4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amineStructureDifferent fluorinated phenyl group
6-fluoro-[1,2,4]triazolo[1,5-a]pyridine derivativesStructureLacks methoxy substitution; different heterocyclic base
7-(substituted phenyl)-triazolo-pyrazinesStructureVarying substituents on different positions of the pyrazine ring

Q & A

Q. What are the standard synthetic routes for preparing 5-(4-Fluoro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine?

The synthesis typically involves cyclization of precursor heterocycles. For example, triazolo-pyrazine derivatives are often synthesized via Michael addition between 1,2,4-triazol-5-amine and α,β-unsaturated ketones, followed by cyclization under reflux conditions. Recrystallization from polar solvents like methanol or ethanol is critical for obtaining high-purity crystals suitable for crystallographic analysis . Key steps include:

  • Precursor preparation (e.g., halogenated aryl intermediates).
  • Cyclization using catalysts like POCl₃ or PCl₅.
  • Purification via column chromatography (e.g., EtOAc/light petroleum gradients) .

Q. How is the structural identity of this compound confirmed experimentally?

Characterization relies on a combination of spectroscopic and crystallographic methods:

  • NMR (¹H/¹³C) : Assigns proton and carbon environments (e.g., methoxy and fluorophenyl groups).
  • IR Spectroscopy : Identifies functional groups (e.g., amine N-H stretches at ~3300 cm⁻¹).
  • X-ray Crystallography : Resolves 3D structure, confirming fused triazolo-pyrazine rings and substituent positions .
  • Mass Spectrometry (LC-MS) : Validates molecular weight (e.g., m/z ≈ 300–350 for similar derivatives) .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up production?

Yield optimization requires addressing reaction kinetics and purification challenges:

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency .
  • Catalysts : Use Lewis acids (e.g., ZnCl₂) to accelerate ring closure .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 3 hours vs. 24 hours under reflux) .
  • Crystallization Control : Slow cooling from methanol improves crystal quality for X-ray studies .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies in activity (e.g., antiviral vs. anticancer) may arise from assay conditions or impurity profiles. Mitigation strategies include:

  • Comparative Bioassays : Test the compound against standardized cell lines (e.g., HeLa, HEK293) with controls for purity .
  • Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., methoxy vs. ethoxy groups) to isolate pharmacophores .
  • Molecular Docking : Validate target binding (e.g., kinase or protease active sites) using software like AutoDock .

Q. How does the fluorophenyl substituent influence electronic properties and reactivity?

The 4-fluoro-2-methoxyphenyl group enhances electron-withdrawing effects, stabilizing the triazolo-pyrazine core. Computational studies (e.g., DFT) show:

  • Electrostatic Potential Maps : Fluorine increases electrophilicity at the pyrazine N-atoms.
  • Hammett Constants : σₚ values for -F (+0.06) and -OCH₃ (-0.27) balance resonance and inductive effects .

Methodological Recommendations

  • Contradiction Analysis : Use HPLC-MS to verify batch purity before biological testing .
  • Advanced Characterization : Pair X-ray data with Hirshfeld surface analysis to study intermolecular interactions .
  • Reaction Optimization : Apply DoE (Design of Experiments) to screen solvent/catalyst combinations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.